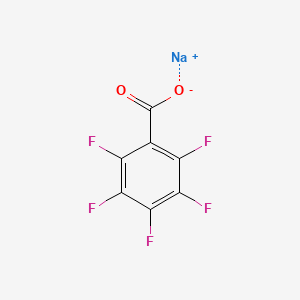

Sodium 2,3,4,5,6-pentafluorobenzoate

Description

BenchChem offers high-quality Sodium 2,3,4,5,6-pentafluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,3,4,5,6-pentafluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF5O2.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLVUOJLQDVPMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635492 | |

| Record name | Sodium pentafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4830-57-3 | |

| Record name | Sodium pentafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium 2,3,4,5,6-pentafluorobenzoate

Abstract

This technical guide provides an in-depth exploration of Sodium 2,3,4,5,6-pentafluorobenzoate, a key fluorinated building block in synthetic chemistry. The document offers a detailed, field-proven protocol for its synthesis via the neutralization of 2,3,4,5,6-Pentafluorobenzoic acid. Foundational principles and practical insights into the causality behind experimental choices are discussed. A comprehensive section is dedicated to the analytical characterization of the final product, detailing methodologies and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses the compound's applications, particularly in drug development where its perfluorinated aromatic ring can enhance lipophilicity and metabolic stability in target molecules.[1][2] Safety, handling, and storage protocols are also rigorously outlined to ensure safe laboratory practices.

Introduction: The Significance of Fluorinated Synthons

Sodium 2,3,4,5,6-pentafluorobenzoate (C₇F₅NaO₂) is the sodium salt of pentafluorobenzoic acid.[3] As a highly fluorinated organic compound, it serves as a valuable intermediate and building block in organic synthesis. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This makes fluorinated compounds particularly attractive in the fields of pharmaceutical and agrochemical research.[1]

The pentafluorophenyl group is an exceptional tool for medicinal chemists. Its strong electron-withdrawing nature and steric profile can be leveraged to modulate the properties of a parent drug molecule. The conversion of an active pharmaceutical ingredient (API) into a salt form is a critical step in drug development, with an estimated 50% of all drugs administered as salts to optimize properties like solubility and stability.[2] This guide provides researchers and drug development professionals with the fundamental knowledge required to synthesize and validate this important chemical entity.

Physicochemical and Structural Data

A summary of the key properties of Sodium 2,3,4,5,6-pentafluorobenzoate is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4830-57-3 | [3][4][5] |

| Molecular Formula | C₇F₅NaO₂ | [3][6][] |

| Molecular Weight | 234.06 g/mol | [3][4][8] |

| Exact Mass | 233.97161433 Da | [3] |

| IUPAC Name | sodium;2,3,4,5,6-pentafluorobenzoate | [3][] |

| Physical Form | Solid | [8] |

| InChI Key | TYLVUOJLQDVPMQ-UHFFFAOYSA-M | [3][4][] |

Synthesis of Sodium 2,3,4,5,6-pentafluorobenzoate

Reaction Principle: Acid-Base Neutralization

The synthesis of Sodium 2,3,4,5,6-pentafluorobenzoate is a classic and straightforward acid-base neutralization reaction. The process involves the reaction of its acidic precursor, 2,3,4,5,6-Pentafluorobenzoic acid, with a suitable sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[6] The proton of the carboxylic acid group is transferred to the hydroxide or bicarbonate ion, resulting in the formation of the sodium carboxylate salt and water (and carbon dioxide if bicarbonate is used). The choice of base is critical; sodium hydroxide ensures a complete and rapid reaction, while sodium bicarbonate offers a milder alternative that produces gaseous CO₂ as a visual indicator of reaction progress. The high purity of the resulting salt is often achievable through simple precipitation and washing, driven by the difference in solubility between the organic acid precursor and the ionic salt product in a given solvent system.

Synthesis Workflow Diagram

Caption: Logical workflow for the analytical characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. [9]For this particular molecule, ¹⁹F NMR and ¹³C NMR are the most informative. The sample should be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or DMSO-d₆. [9]

-

¹⁹F NMR: This is the most definitive technique for this compound. Due to the symmetry of the pentafluorophenyl ring, three distinct fluorine environments are expected. This will result in three signals in the ¹⁹F NMR spectrum. The fluorine atoms ortho to the carboxylate group (F-2, F-6) will be equivalent, the meta-fluorines (F-3, F-5) will be equivalent, and the para-fluorine (F-4) will be unique. Complex coupling patterns between these fluorine atoms will be observed.

-

¹³C NMR: The ¹³C NMR spectrum will show four signals for the aromatic carbons due to symmetry, plus one signal for the carboxylate carbon. The carbons attached to fluorine will exhibit C-F coupling.

| Technique | Expected Chemical Shifts (δ) / Signals | Rationale |

| ¹⁹F NMR | 3 distinct signals (2:2:1 integration ratio) | Three unique fluorine environments: ortho, meta, and para to the carboxylate group. |

| ¹³C NMR | ~5 distinct signals | Four signals for the symmetric aromatic ring carbons and one for the carboxylate carbon (C=O). |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically acquired from a solid sample prepared as a KBr pellet. [10]

-

Causality of Key Peaks: The deprotonation of the carboxylic acid to form the carboxylate salt results in a significant shift in the carbonyl stretching frequency. The broad O-H stretch of the acid (around 3000 cm⁻¹) will disappear, which is a key indicator of successful salt formation. The sharp C=O stretch of the acid (around 1710 cm⁻¹) is replaced by two characteristic stretches for the carboxylate anion: an asymmetric stretch at a lower wavenumber and a symmetric stretch at an even lower wavenumber. Strong absorption bands corresponding to C-F bonds are also expected.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| Carboxylate (asymmetric stretch) | 1550 - 1650 | Strong |

| Carboxylate (symmetric stretch) | 1300 - 1420 | Strong |

| C-F Stretch | 1000 - 1400 | Strong, multiple bands |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. Using an electrospray ionization (ESI) source in negative ion mode, the spectrum will show the mass-to-charge ratio (m/z) of the pentafluorobenzoate anion.

-

Expected Result: The primary peak of interest will correspond to the [C₇F₅O₂]⁻ anion.

-

Calculated m/z: 210.98

-

Rationale: The molecular weight of the precursor acid (C₇HF₅O₂) is 212.07 g/mol . [11]Loss of a proton (H⁺) results in the anion with a mass of ~211.

-

Applications in Research and Drug Development

Sodium 2,3,4,5,6-pentafluorobenzoate is primarily used as a fluorinated building block in organic synthesis. [1]Its utility stems from the unique properties imparted by the perfluorinated aromatic ring:

-

Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of molecules, which can improve membrane permeability and oral absorption of drug candidates.

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing C-H bonds at metabolically vulnerable positions with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

Derivatizing Agent: The precursor, pentafluorobenzoic acid, is used to create derivatives for analytical purposes. For example, pentafluorobenzyl (PFB) derivatives are used in gas chromatography-mass spectrometry (GC/MS) analysis to improve the volatility and detection sensitivity of target analytes. [11]

Safety, Handling, and Storage

Proper safety protocols must be strictly followed when handling Sodium 2,3,4,5,6-pentafluorobenzoate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [12]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust. [12][13]Avoid contact with skin and eyes. [12][13]Wash hands thoroughly after handling. [12]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [13]Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. [13] * Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. [13] * Eye Contact: Rinse cautiously with water for at least 15 minutes. [13] * Ingestion: Rinse mouth with water. Do not induce vomiting. [13] * In all cases of exposure, seek immediate medical attention. [12][13]

-

Conclusion

Sodium 2,3,4,5,6-pentafluorobenzoate is a synthetically accessible and highly valuable compound for researchers in chemistry and drug discovery. Its preparation via a straightforward acid-base neutralization is reliable and scalable. The structural verification of the final product is definitively achieved through a combination of ¹⁹F NMR, ¹³C NMR, FTIR, and mass spectrometry. The unique electronic and steric properties conferred by its pentafluorophenyl moiety make it an important tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Adherence to the synthesis and characterization protocols detailed in this guide, coupled with rigorous safety practices, will enable researchers to confidently produce and utilize this key fluorinated building block in their work.

References

-

Sodium 2,3,4,5,6-pentafluorobenzoate | CAS#:4830-57-3 | Chemsrc. (n.d.). Chemsrc. Available at: [Link]

-

Sodium 2,3,4,5,6-pentafluorobenzoate | C7F5NaO2 | CID 23675284 - PubChem. (n.d.). PubChem. Available at: [Link]

-

Safety Data Sheet: Sodium - Carl ROTH. (n.d.). Carl ROTH. Available at: [Link]

-

Sodium 2,3,4,5,6-pentafluorobenzoate - MySkinRecipes. (n.d.). MySkinRecipes. Available at: [Link]

-

Supporting Information - Wiley Online Library. (n.d.). Wiley. Available at: [Link]

-

2,3,4,5,6-Pentabromobenzoic Acid - MDPI. (2018). MDPI. Available at: [Link]

-

Salt Selection in Drug Development | Pharmaceutical Technology. (2010). Pharmaceutical Technology. Available at: [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection. (n.d.). University of Wisconsin. Available at: [Link]

-

NMR Spectroscopy - MSU chemistry. (n.d.). Michigan State University. Available at: [Link]

-

Sodium Pentafluorobenzoate Monohydrate: a Novel Two-dimensional Carboxylate Polymer with Strong Sodium-Fluorine Interactions | Request PDF - ResearchGate. (2004). ResearchGate. Available at: [Link]

Sources

- 1. Sodium 2,3,4,5,6-pentafluorobenzoate [myskinrecipes.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Sodium 2,3,4,5,6-pentafluorobenzoate | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium 2,3,4,5,6-pentafluorobenzoate | 4830-57-3 [sigmaaldrich.com]

- 5. CAS # 4830-57-3, Sodium pentafluorobenzoate, 2,3,4,5,6-Pentafluorobenzoic acid sodium salt - chemBlink [chemblink.com]

- 6. Sodium 2,3,4,5,6-pentafluorobenzoate | CAS#:4830-57-3 | Chemsrc [chemsrc.com]

- 8. Sodium 2,3,4,5,6-pentafluorobenzoate | 4830-57-3 [sigmaaldrich.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. mdpi.com [mdpi.com]

- 11. 2,3,4,5,6-五氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2,3,4,5,6-Pentafluorobenzoic acid(602-94-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

Unveiling the Solid-State Architecture of Sodium 2,3,4,5,6-pentafluorobenzoate Monohydrate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the crystal structure of Sodium 2,3,4,5,6-pentafluorobenzoate monohydrate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, single-crystal X-ray diffraction analysis, and the intricate molecular and supramolecular features of this fluorinated aromatic carboxylate. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of Fluorinated Benzoates

Sodium 2,3,4,5,6-pentafluorobenzoate is a valuable building block in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical research. The presence of a perfluorinated aromatic ring imparts unique properties to molecules, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics. Understanding the solid-state structure of its hydrated form is crucial for controlling crystallization processes, predicting solid-state properties, and designing novel materials with tailored functionalities. This guide focuses on the monohydrated form, providing a detailed crystallographic blueprint for researchers.

Synthesis and Crystal Growth of Sodium 2,3,4,5,6-pentafluorobenzoate Monohydrate

The synthesis of high-purity single crystals suitable for X-ray diffraction is a critical first step in elucidating the crystal structure of a compound. The following protocol outlines a reliable method for the preparation of Sodium 2,3,4,5,6-pentafluorobenzoate monohydrate.

Synthesis of the Sodium Salt

The synthesis is a straightforward acid-base neutralization reaction.

Experimental Protocol:

-

Reactant Preparation: Dissolve 2,3,4,5,6-pentafluorobenzoic acid in a minimal amount of a suitable solvent such as ethanol or methanol. In a separate vessel, prepare a stoichiometric equivalent of sodium hydroxide in deionized water.

-

Neutralization: Slowly add the sodium hydroxide solution to the acidic solution while stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

pH Adjustment: Monitor the pH of the solution. The addition of the base should continue until a neutral pH (approximately 7.0) is achieved, indicating the complete formation of the sodium salt.

-

Isolation: The resulting solution of sodium 2,3,4,5,6-pentafluorobenzoate can be concentrated under reduced pressure to obtain the crude product.

The rationale behind using a stoichiometric amount of sodium hydroxide is to ensure the complete conversion of the acid to its sodium salt without introducing excess base, which could interfere with the subsequent crystallization process.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging aspect. Slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol:

-

Solution Preparation: Prepare a saturated solution of the synthesized sodium 2,3,4,5,6-pentafluorobenzoate in a water-ethanol mixture at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a fine-porosity filter to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of Sodium 2,3,4,5,6-pentafluorobenzoate monohydrate will form. Carefully harvest the well-formed crystals from the mother liquor.

The choice of a mixed solvent system and slow evaporation rate is crucial for promoting the growth of large, well-ordered single crystals by maintaining a low level of supersaturation over an extended period.

Crystal Structure Determination: A Single-Crystal X-ray Diffraction Approach

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This section details the standard workflow for the structure determination of Sodium 2,3,4,5,6-pentafluorobenzoate monohydrate.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data using full-matrix least-squares techniques to obtain the final, accurate atomic coordinates, and anisotropic displacement parameters.

The following diagram illustrates the logical workflow of single-crystal X-ray diffraction analysis.

Caption: Workflow for Crystal Structure Determination.

The Crystal Structure of Sodium 2,3,4,5,6-pentafluorobenzoate Monohydrate

Based on the work of Gerasimova et al., the crystal structure of Sodium 2,3,4,5,6-pentafluorobenzoate monohydrate (C₇F₅NaO₂·H₂O) has been determined. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇F₅NaO₂·H₂O |

| Formula Weight | 252.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.378(2) |

| b (Å) | 23.321(5) |

| c (Å) | 5.013(1) |

| β (°) | 91.53(2) |

| Volume (ų) | 862.0(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.942 |

Molecular Structure and Conformation

The asymmetric unit of Sodium 2,3,4,5,6-pentafluorobenzoate monohydrate contains one sodium cation, one pentafluorobenzoate anion, and one water molecule. The pentafluorobenzoate anion consists of a planar pentafluorophenyl ring and a carboxylate group. The carboxylate group is slightly twisted out of the plane of the aromatic ring.

Caption: Molecular Structure of the Pentafluorobenzoate Anion.

Coordination Environment of the Sodium Cation

The sodium cation is coordinated by six oxygen atoms, creating a distorted octahedral geometry. Four of these oxygen atoms belong to the carboxylate groups of four different pentafluorobenzoate anions, and the remaining two coordination sites are occupied by two water molecules. This coordination links the anions and water molecules into a three-dimensional network.

The Hydrogen Bonding Network: A Key Supramolecular Feature

Hydrogen bonding plays a crucial role in the crystal packing of Sodium 2,3,4,5,6-pentafluorobenzoate monohydrate. The water molecule acts as a hydrogen bond donor, forming hydrogen bonds with the oxygen atoms of the carboxylate groups of adjacent pentafluorobenzoate anions. This extensive hydrogen bonding network contributes significantly to the stability of the crystal lattice.

The interplay between the coordination of the sodium ion and the hydrogen bonding network dictates the overall packing of the molecules in the crystal. The pentafluorophenyl rings of the anions exhibit π-π stacking interactions, further stabilizing the structure.

Caption: Schematic of the Hydrogen Bonding Interactions.

Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the crystal structure of Sodium 2,3,4,5,6-pentafluorobenzoate monohydrate. The synthesis, single-crystal X-ray diffraction analysis, and the resulting structural features, including the coordination of the sodium ion and the extensive hydrogen bonding network, have been thoroughly described. This fundamental understanding of the solid-state architecture of this compound is invaluable for researchers in materials science and drug development. The provided crystallographic data serves as a critical reference for computational modeling, polymorph screening, and the rational design of new materials with desired physicochemical properties. Future work could involve investigating the existence of other hydrated forms or anhydrous polymorphs and exploring their comparative stability and properties.

References

-

Gerasimova, G. A., Gerasimov, A. V., Malysheva, S. F., & Trofimov, B. A. (2011). Crystal and molecular structure of sodium 2,3,4,5,6-pentafluorobenzoate monohydrate. Russian Journal of General Chemistry, 81(6), 1230–1231. [Link]

An In-depth Technical Guide to Sodium 2,3,4,5,6-pentafluorobenzoate: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,3,4,5,6-pentafluorobenzoate is a fluorinated aromatic carboxylate that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of five fluorine atoms on the benzene ring dramatically influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable synthon for the introduction of the pentafluorophenyl group. This guide provides a comprehensive overview of the physical and chemical properties of Sodium 2,3,4,5,6-pentafluorobenzoate, detailed experimental protocols for its characterization, and insights into its applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Sodium 2,3,4,5,6-pentafluorobenzoate is fundamental to its effective use in research and development. These properties dictate its behavior in different solvent systems, its thermal stability, and its handling requirements.

Core Identifiers and Molecular Characteristics

| Property | Value | Source |

| Chemical Name | Sodium 2,3,4,5,6-pentafluorobenzoate | |

| CAS Number | 4830-57-3 | |

| Molecular Formula | C₇F₅NaO₂ | |

| Molecular Weight | 234.06 g/mol | |

| Physical Form | Solid |

Thermal Properties

The thermal stability of Sodium 2,3,4,5,6-pentafluorobenzoate is a critical parameter for its application in various chemical transformations that may require elevated temperatures.

| Property | Value | Source |

| Melting Point | >280 °C |

Note: The high melting point suggests significant thermal stability, which is characteristic of many ionic organic compounds.

Solubility Profile

The solubility of Sodium 2,3,4,5,6-pentafluorobenzoate in different solvents is a key consideration for its use in reactions and purifications. While quantitative public data is limited, its nature as a sodium salt of a carboxylic acid provides a basis for predicting its general solubility behavior. It is expected to be soluble in polar protic solvents like water and to a lesser extent in polar aprotic solvents, with poor solubility in nonpolar organic solvents.

Chemical Properties and Reactivity

The chemical behavior of Sodium 2,3,4,5,6-pentafluorobenzoate is dominated by the properties of the carboxylate group and the highly fluorinated aromatic ring.

Reaction with Acids

As the salt of a strong acid (pentafluorobenzoic acid), Sodium 2,3,4,5,6-pentafluorobenzoate will react with strong acids to protonate the carboxylate group, leading to the formation of the free acid, 2,3,4,5,6-pentafluorobenzoic acid.

C₆F₅COONa + H⁺ → C₆F₅COOH + Na⁺

This reaction is fundamental for the in-situ generation of the carboxylic acid for subsequent reactions or for purification purposes.

Decarboxylation

C₆F₅COONa (or C₆F₅COOH) --(heat)--> C₆F₅H + CO₂ + (NaOH)

Nucleophilic Aromatic Substitution

The pentafluorophenyl ring is highly electron-deficient due to the strong inductive effect of the fluorine atoms. This makes it susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms.[2] While the carboxylate group is deactivating, under forcing conditions, reactions with strong nucleophiles can occur, typically at the para position. Sodium 2,3,4,5,6-pentafluorobenzoate can serve as a precursor to generate derivatives of pentafluorobenzoic acid through such reactions.

Experimental Protocols for Characterization

Accurate characterization of Sodium 2,3,4,5,6-pentafluorobenzoate is essential for quality control and for understanding its behavior in chemical reactions. The following section provides detailed protocols for its analysis.

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive characterization of Sodium 2,3,4,5,6-pentafluorobenzoate.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the melting point and decomposition temperature of Sodium 2,3,4,5,6-pentafluorobenzoate.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected decomposition (e.g., 400 °C).

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. The onset temperature of the endotherm corresponds to the melting point, while a significant weight loss in the TGA curve indicates decomposition.

Rationale: This method provides a precise determination of the thermal transitions of the material, which is crucial for understanding its stability under different processing conditions. The use of an inert atmosphere prevents oxidative degradation.

Spectroscopic Characterization

Objective: To confirm the molecular structure of Sodium 2,3,4,5,6-pentafluorobenzoate.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Expected Spectrum: A ¹H NMR spectrum is not expected to show any signals from the pentafluorobenzoate anion itself. Any observed signals would likely be due to residual protons in the deuterated solvent or impurities.

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated solution (20-50 mg) in a suitable deuterated solvent.

-

Expected Spectrum: The spectrum will show signals corresponding to the seven carbon atoms of the pentafluorobenzoate ring. The carbon atoms directly bonded to fluorine will appear as complex multiplets due to C-F coupling. The carboxylate carbon will also be visible.

¹⁹F NMR Spectroscopy:

-

Sample Preparation: A dilute solution (5-10 mg) in a suitable solvent is sufficient.

-

Expected Spectrum: Due to the high sensitivity of the ¹⁹F nucleus, this is a powerful technique for characterizing fluorinated compounds.[3] The spectrum is expected to show three distinct signals for the fluorine atoms in the ortho, meta, and para positions relative to the carboxylate group, with characteristic chemical shifts and coupling patterns.[4]

Objective: To identify the functional groups present in Sodium 2,3,4,5,6-pentafluorobenzoate.

Methodology (Solid Sample - KBr Pellet):

-

Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: Compress the mixture in a pellet press to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Expected Spectrum: The IR spectrum will show characteristic absorption bands for the carboxylate group (strong asymmetric and symmetric stretches) and the C-F bonds of the fluorinated aromatic ring.

Objective: To determine the molecular weight and fragmentation pattern of the pentafluorobenzoate anion.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water/acetonitrile).

-

Data Acquisition: Infuse the solution into the ESI source of the mass spectrometer. Acquire the spectrum in negative ion mode.

Expected Spectrum: The mass spectrum will show a prominent peak corresponding to the deprotonated parent acid (pentafluorobenzoic acid) with a mass-to-charge ratio (m/z) of approximately 211. Adducts with sodium may also be observed.[5]

Applications in Drug Development

The unique properties conferred by the pentafluorophenyl group make Sodium 2,3,4,5,6-pentafluorobenzoate a valuable precursor in the synthesis of various pharmaceutically active compounds.

Enhancing Metabolic Stability

The introduction of fluorine atoms into a drug molecule can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6] The pentafluorophenyl group is particularly robust in this regard.

Modulating Physicochemical Properties

The high lipophilicity of the pentafluorophenyl group can be exploited to improve a drug's membrane permeability and oral bioavailability.

Use as a Synthetic Building Block

Sodium 2,3,4,5,6-pentafluorobenzoate can be converted to its corresponding acid, which can then be used in a variety of coupling reactions to introduce the pentafluorophenyl moiety into a target molecule. This is relevant in the synthesis of various classes of drugs, including:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Fluorinated analogs of existing NSAIDs are often explored to improve their pharmacokinetic profiles.[6][7]

-

Antifungal Agents: Many azole-based antifungal drugs incorporate fluorinated aromatic rings to enhance their efficacy and metabolic stability.[8][9][10]

-

Kinase Inhibitors: A significant number of kinase inhibitors, used in cancer therapy, feature fluorinated scaffolds to achieve high potency and selectivity.[11][12][13]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Sodium 2,3,4,5,6-pentafluorobenzoate.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

-

Handling: Handle in a well-ventilated area. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Sodium 2,3,4,5,6-pentafluorobenzoate is a key synthetic intermediate whose unique physicochemical and chemical properties make it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its characteristics and the application of appropriate analytical techniques are crucial for its effective utilization in the development of novel and improved chemical entities.

References

Click to expand

-

Murdoch, R. W., et al. (2014). Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem, 9(5), 958-963. Available at: [Link]

-

PubChem. (n.d.). Sodium 2,3,4,5,6-pentafluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

ResearchGate. (2009). Sodium Pentafluorobenzoate Monohydrate: a Novel Two-dimensional Carboxylate Polymer with Strong Sodium-Fluorine Interactions. Retrieved from [Link]

-

Zhang, H., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(42), 8957-8965. Available at: [Link]

-

ChemSrc. (n.d.). Sodium 2,3,4,5,6-pentafluorobenzoate. Retrieved from [Link]

-

Li, Y., et al. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Medicinal Chemistry Letters, 14(10), 1448-1454. Available at: [Link]

-

MySkinRecipes. (n.d.). Sodium 2,3,4,5,6-pentafluorobenzoate. Retrieved from [Link]

-

Wang, Y., et al. (2018). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 12, 327-338. Available at: [Link]

-

Schug, K. A., & McNair, H. M. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-539. Available at: [Link]

-

Cody, R. B. (2022). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. Journal of the American Society for Mass Spectrometry, 33(1), 207-210. Available at: [Link]

-

Cody, R. B. (2022). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. Journal of the American Society for Mass Spectrometry, 33(1), 207-210. Available at: [Link]

- Google Patents. (n.d.). Decarboxylation process.

-

Scilit. (n.d.). Analysis of organic salts by laser ionization mass spectrometry. Sulfonates, sulfates and thiosulfates. Retrieved from [Link]

-

NIST. (n.d.). Pentafluorobenzoic acid, benzyl ester. Retrieved from [Link]

-

ACP. (n.d.). Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 2. EI-MS/MS spectra from GC-Q-TOF MS of ( a ) 1 at m / z 240, (...). Retrieved from [Link]

-

Mass Spectrometry Citation of current Instrumentation. (n.d.). Retrieved from [Link]

-

Das, A., et al. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques, S5. Available at: [Link]

-

Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Available at: [Link]

-

ResearchGate. (n.d.). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. Retrieved from [Link]

-

MDPI. (n.d.). New Antifungal Agents with Azole Moieties. Retrieved from [Link]

-

Wuest, M., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2823-2827. Available at: [Link]

-

The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. (2016). RSC Advances, 6(10), 8345-8357. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

-

PubMed. (2011). Design and synthesis of CK2 inhibitors. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

-

Science.gov. (n.d.). nucleophilic substitution reaction: Topics by Science.gov. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. (n.d.). Retrieved from [Link]

-

Chem LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3,4,5,6-Pentabromobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A, Thermogravimetric analysis (TGA) profiles of NaPF6, NaClO4, NaTFSI,.... Retrieved from [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

-

METTLER TOLEDO. (2000). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

MILL Wiki. (2022). Differential Scanning Calorimetry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility table. Retrieved from [Link]

-

ChemView. (2020). NaTFSI: solubility in water and pH value. Retrieved from [Link]

-

PubMed. (1949). The stability of aqueous solutions of sodium fluoride. Retrieved from [Link]

-

ResearchGate. (2016). Does an aqueous solution of sodium perbenzoate is stable at room temperature?. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Retrieved from [Link]

-

RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

-

DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

-

PharmaTutor. (2010). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

-

Instrumentation and Working Principles of Infra-Red (IR) Spectroscopy Using Salt Plates. (n.d.). Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

YouTube. (2014). How to prepare an IR sample. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Sodium 2,3,4,5,6-pentafluorobenzoate CAS number 4830-57-3

An In-Depth Technical Guide to Sodium 2,3,4,5,6-pentafluorobenzoate (CAS 4830-57-3)

Authored by: A Senior Application Scientist

Introduction: Beyond a Simple Building Block

Sodium 2,3,4,5,6-pentafluorobenzoate is a fluorinated organic compound that serves as a pivotal reagent in advanced chemical synthesis. While structurally it is the simple sodium salt of pentafluorobenzoic acid, its true value lies in the profound influence of its perfluorinated phenyl ring. The five fluorine atoms impart unique electronic and steric properties, making this compound a strategic tool for researchers in drug discovery, materials science, and chemical analysis.[1][2] The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance critical drug properties such as metabolic stability, bioavailability, and binding affinity.[3][4][5] This guide provides an in-depth examination of Sodium 2,3,4,5,6-pentafluorobenzoate, moving beyond catalog data to offer practical insights into its synthesis, characterization, application, and handling for professionals in the field.

Physicochemical Profile and Core Characteristics

The dense fluorination of the aromatic ring dramatically alters the molecule's properties compared to its non-fluorinated analog, sodium benzoate. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the parent carboxylic acid, resulting in a stable carboxylate salt.[6] This electronic effect is central to its utility and reactivity.

| Property | Value | Source(s) |

| CAS Number | 4830-57-3 | [7][8][] |

| Molecular Formula | C₇F₅NaO₂ | [7][8][10] |

| Molecular Weight | 234.06 g/mol | [8][10] |

| Appearance | White to off-white solid/powder | [6] |

| Purity | Typically ≥95% - 97% | [8] |

| Storage | Inert atmosphere, room temperature | |

| InChI Key | TYLVUOJLQDVPMQ-UHFFFAOYSA-M | [] |

| Parent Acid | Pentafluorobenzoic Acid (CAS 602-94-8) | [6] |

Synthesis and Purification: A Two-Stage Protocol

Sodium 2,3,4,5,6-pentafluorobenzoate is not typically synthesized directly but is prepared via the neutralization of its parent acid, pentafluorobenzoic acid. The synthesis is therefore a two-part process: formation of the fluorinated acid, followed by its conversion to the sodium salt.

Part A: Synthesis of Pentafluorobenzoic Acid (Precursor)

The most common laboratory-scale synthesis involves the carbonation of an organometallic reagent derived from a pentafluorinated benzene source.[6]

Causality of Experimental Choices:

-

Organolithium vs. Grignard: While both pentafluorophenyllithium and the corresponding Grignard reagent can be used, the lithium reagent is often preferred for its generally higher reactivity at low temperatures, which can help minimize side reactions.

-

Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture and protic sources. Strict anhydrous conditions are mandatory to prevent quenching of the reagent and ensure high yields.

-

Carbon Dioxide Source: Solid carbon dioxide (dry ice) provides a readily available and effective source of CO₂ for the carboxylation step.

Experimental Protocol: Synthesis of Pentafluorobenzoic Acid

-

Reaction Setup: A three-necked, flame-dried flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether and bromopentafluorobenzene.

-

Reagent Formation: The flask is cooled to -78 °C (dry ice/acetone bath). A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The formation of the pentafluorophenyllithium reagent is monitored by the consumption of the starting materials.

-

Carbonation: The reaction mixture is poured slowly over an excess of crushed dry ice. The dry ice serves as both the reactant and a coolant.

-

Workup and Acidification: After the excess dry ice has sublimated, the reaction is quenched with water. The aqueous layer is separated and washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then acidified with concentrated hydrochloric acid (HCl) to precipitate the pentafluorobenzoic acid.

-

Isolation: The resulting white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part B: Formation of Sodium 2,3,4,5,6-pentafluorobenzoate

This is a standard acid-base neutralization reaction.

Experimental Protocol: Neutralization

-

Dissolution: Pentafluorobenzoic acid is dissolved in a suitable solvent, such as ethanol or deionized water.

-

Titration: A stoichiometric equivalent of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution is added slowly with stirring. If using bicarbonate, effervescence (CO₂ release) will be observed.

-

Isolation: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude sodium salt.

-

Purification: The solid may be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity. The final product should be dried thoroughly under vacuum.

Caption: Synthesis workflow for Sodium 2,3,4,5,6-pentafluorobenzoate.

Analytical Characterization: A Spectroscopic Fingerprint

Confirming the identity and purity of Sodium 2,3,4,5,6-pentafluorobenzoate requires a multi-technique approach. Due to the presence of fluorine, ¹⁹F NMR is an exceptionally powerful and informative tool.[11][12]

| Technique | Expected Observations |

| ¹⁹F NMR | Three distinct signals corresponding to the ortho- (2F), para- (1F), and meta- (2F) fluorines. The wide chemical shift range provides excellent signal separation.[11][13] |

| ¹³C NMR | Signals for the five distinct aromatic carbons attached to fluorine, and a characteristic downfield signal for the carboxylate carbon (COO⁻). |

| IR Spectroscopy | Absence of the broad O-H stretch (~3000 cm⁻¹) of the parent carboxylic acid. Presence of strong asymmetric (~1600-1650 cm⁻¹) and symmetric (~1400-1450 cm⁻¹) carboxylate (COO⁻) stretching bands. |

| Mass Spec (ESI-) | Detection of the pentafluorobenzoate anion with an m/z of 211. |

Expert Insight on ¹⁹F NMR: The analysis of the ¹⁹F NMR spectrum is definitive. The integration of the signals should be in a 2:1:2 ratio. The coupling patterns (J-coupling) between the different fluorine nuclei provide unequivocal structural confirmation. Long-range couplings are common in fluorinated systems and can further confirm the substitution pattern.[12]

Core Applications in Drug Development and Beyond

The utility of Sodium 2,3,4,5,6-pentafluorobenzoate stems from its ability to introduce the C₆F₅- moiety into target molecules, a strategy widely employed in modern medicinal chemistry.[14]

A. Enhancing Pharmacokinetic and Pharmacodynamic Properties

The introduction of fluorine can profoundly alter a drug candidate's properties.[5] The pentafluorophenyl group is particularly effective due to its combined steric bulk and strong electron-withdrawing character.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing the C₆F₅ group can block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.[3][4]

-

Binding Affinity: The unique electronic nature of the fluorinated ring can lead to new, favorable interactions within a biological target's binding pocket (e.g., dipole-dipole, quadrupole interactions), potentially increasing potency.

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes. This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.[3]

Caption: Impact of the pentafluorophenyl moiety on drug properties.

B. Use in ¹⁹F NMR Spectroscopy and Imaging

Given its high fluorine content and distinct NMR signals, Sodium 2,3,4,5,6-pentafluorobenzoate and its derivatives can be used as:

-

Quantitative NMR (qNMR) Standards: For the content determination of other fluorinated pharmaceuticals.[13]

-

Reporter Molecules: In biochemical assays and in vivo magnetic resonance spectroscopy (MRS) and imaging (MRI), where the ¹⁹F signal can be monitored to track metabolic processes or drug distribution without background interference from the biological system.[12][15]

C. Materials Science

The electron-deficient nature of the pentafluorobenzoic acid precursor makes it a valuable ligand for forming organometallic complexes and coordination polymers, which have applications in catalysis and electronic materials.[14]

Safety, Handling, and Storage Protocols

As a laboratory chemical, Sodium 2,3,4,5,6-pentafluorobenzoate requires careful handling.

Hazard Profile:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]

Self-Validating Handling Protocol:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Dispensing: Use a spatula for transferring the solid. Avoid generating dust. Clean up spills immediately using dry methods.[16]

-

Storage: Keep the container tightly sealed in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydration.[16]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids. Contact with strong acids will liberate the less soluble pentafluorobenzoic acid.

Conclusion

Sodium 2,3,4,5,6-pentafluorobenzoate is a highly enabling chemical tool. For the drug development professional, it is a key building block for strategically modifying lead compounds to overcome pharmacokinetic and pharmacodynamic hurdles. Its well-defined spectroscopic properties also lend it to applications in quantitative analysis and as a reporter molecule. By understanding its synthesis, characteristics, and proper handling, researchers can effectively leverage the unique properties of the pentafluorophenyl group to advance their scientific objectives.

References

- Pentafluorobenzoic acid 602-94-8 wiki. (n.d.). Google Vertex AI Search.

- Sodium 2,3,4,5,6-pentafluorobenzoate | CAS#:4830-57-3 | Chemsrc. (n.d.). Chemsrc.

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). BOC Sciences.

- Pentafluorobenzoic acid. (2023, December 2). Wikipedia.

- 4830-57-3 | Sodium 2,3,4,5,6-pentafluorobenzoate. (n.d.). Moldb.

- CAS 4830-57-3 Sodium 2,3,4,5,6-pentafluorobenzoate. (n.d.). BOC Sciences.

- Sodium 2,3,4,5,6-pentafluorobenzoate | 4830-57-3. (n.d.). Sigma-Aldrich.

- Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. (2019, August). Fluorine notes.

- Sodium pentafluorobenzenesulfonate Safety Data Sheet. (n.d.). Apollo Scientific.

- Pentafluorobenzoic acid. (n.d.). Solubility of Things.

- Pentafluorobenzoic acid | CAS 602-94-8. (n.d.). Ossila.

- 4830-57-3|Sodium 2,3,4,5,6-pentafluorobenzoate. (n.d.). BLD Pharm.

- Sodium pentafluorobenzoate [CAS# 4830-57-3]. (n.d.). chemBlink.

- Sodium2,3,4,5,6-pentafluorobenzoate SDS, 4830-57-3 Safety Data Sheets. (n.d.). ECHEMI.

- Sodium 2,3,4,5,6-pentafluorobenzoate. (n.d.). MySkinRecipes.

- Sodium 2,3,4,5,6-pentafluorobenzoate. (n.d.). PubChem.

-

Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864–33905. [Link]

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 18). ResearchGate.

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

- SODIUM 2,3,4,5,6-PENTAFLUOROBENZOATE AldrichCPR. (n.d.). Sigma-Aldrich.

- 19Flourine NMR. (n.d.). University of Ottawa.

- Sodium Pentafluorobenzoate Monohydrate: a Novel Two-dimensional Carboxylate Polymer with Strong Sodium-Fluorine Interactions. (2006, August 7). ResearchGate.

- Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC.

-

Okaru, A. O., Wube, A., Koy, C., Thevis, M., Schänzer, W., & Malampati, S. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of analytical methods in chemistry, 2017, 9507456. [Link]

- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). DiVA portal.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 1). Wikipedia.

-

Sherry, A. D., & Woods, M. (2010). New Frontiers and Developing Applications in 19F NMR. Current chemical biology, 4(2), 105–118. [Link]

- IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives. (2009, August 9). ResearchGate.

- Sodium 2,3,4,5,6-pentafluorobenzoate | 4830-57-3. (n.d.). ChemicalBook.

- (E)-hex-4-en-1-yl 2,3,4,5,6-Pentafluorobenzoate - Optional[13C NMR]. (n.d.). SpectraBase.

- 2,3,4,5,6-Pentafluorostyrene. (n.d.). PubChem.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Sodium 2,3,4,5,6-pentafluorobenzoate [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. Sodium 2,3,4,5,6-pentafluorobenzoate | CAS#:4830-57-3 | Chemsrc [chemsrc.com]

- 8. 4830-57-3 | Sodium 2,3,4,5,6-pentafluorobenzoate - Moldb [moldb.com]

- 10. Sodium 2,3,4,5,6-pentafluorobenzoate | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ossila.com [ossila.com]

- 15. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

IUPAC name for Sodium 2,3,4,5,6-pentafluorobenzoate

An In-depth Technical Guide to Sodium 2,3,4,5,6-pentafluorobenzoate

Abstract

Sodium 2,3,4,5,6-pentafluorobenzoate is a pivotal chemical intermediate, finding extensive application as a versatile building block in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] The presence of a perfluorinated aromatic ring imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, to target molecules.[1] This guide provides a comprehensive technical overview of its synthesis, purification, in-depth analytical characterization, and core applications, intended for researchers, chemists, and drug development professionals.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for scientific rigor and regulatory compliance. Sodium 2,3,4,5,6-pentafluorobenzoate is systematically named according to IUPAC conventions, which provides a universally understood descriptor of its chemical structure.[2] It is commonly tracked in chemical inventories and literature by its Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value | Source(s) |

| IUPAC Name | sodium;2,3,4,5,6-pentafluorobenzoate | [2][] |

| CAS Number | 4830-57-3 | [2][4] |

| Molecular Formula | C₇F₅NaO₂ | [][4] |

| Molecular Weight | 234.06 g/mol | [2] |

| SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+] | [2][] |

| InChIKey | TYLVUOJLQDVPMQ-UHFFFAOYSA-M | [2][] |

Physicochemical Properties

The physical and chemical properties of Sodium 2,3,4,5,6-pentafluorobenzoate dictate its handling, storage, and reactivity. As the sodium salt of a strong organic acid, its solubility is a key consideration for reaction and purification solvent selection.

| Property | Value | Notes | Source(s) |

| Physical Form | Solid / Powder | Typically a white crystalline solid at room temperature. | |

| Precursor Acid | 2,3,4,5,6-Pentafluorobenzoic acid | The parent acid has a melting point of 100-102 °C. | [4] |

| Solubility | Water Soluble | The parent acid is soluble in polar protic solvents like water and alcohols.[5] As an ionic salt, the sodium form exhibits high aqueous solubility. | [5] |

| Storage | Inert atmosphere, room temperature | Should be stored in a dry, well-ventilated place, protected from moisture. | [6] |

Synthesis and Purification: A Validated Protocol

The synthesis of Sodium 2,3,4,5,6-pentafluorobenzoate is a straightforward acid-base neutralization. The rationale for this approach is its high efficiency and the ease of isolating the product. The precursor, 2,3,4,5,6-pentafluorobenzoic acid, is a commercially available solid.[4]

Synthesis Workflow

The following diagram outlines the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for ensuring reaction completion and purity.

Materials:

-

2,3,4,5,6-Pentafluorobenzoic acid (C₆F₅CO₂H)

-

Sodium hydroxide (NaOH), pellets

-

Ethanol (anhydrous)

-

n-Heptane (anhydrous)

-

Deionized water

-

pH indicator strips or calibrated pH meter

Procedure:

-

Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid in 100 mL of ethanol. In a separate beaker, prepare a solution of sodium hydroxide by dissolving the stoichiometric equivalent (1.89 g) in 50 mL of ethanol. Causality: Ethanol is chosen as it readily dissolves both the acidic starting material and the resulting salt at elevated temperatures, but allows for precipitation of the salt upon cooling or addition of an anti-solvent.

-

Neutralization: Slowly add the sodium hydroxide solution dropwise to the stirring solution of the acid at room temperature. Monitor the pH of the reaction mixture periodically. The addition is complete when a stable pH of ~7 is reached. Trustworthiness: A slow, monitored addition prevents overshoot and the formation of basic impurities. Verifying a neutral pH confirms the complete conversion of the acid to its conjugate base salt.

-

Crude Product Isolation: Remove the ethanol using a rotary evaporator. The resulting solid is the crude Sodium 2,3,4,5,6-pentafluorobenzoate.

-

Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Once fully dissolved, slowly add n-heptane until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization. Causality: This solvent/anti-solvent system is effective. The product is soluble in hot ethanol but insoluble in the non-polar heptane. Slow cooling promotes the formation of well-defined, pure crystals, excluding impurities into the mother liquor.

-

Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold n-heptane to remove any residual soluble impurities.[7] Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Analytical Characterization

A multi-technique analytical approach is essential to confirm the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. The spectrum of the product is distinct from its acidic precursor.

-

Carboxylate (COO⁻) Stretch: The most telling feature is the disappearance of the broad O-H stretch (from the carboxylic acid, ~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹). These are replaced by strong asymmetric and symmetric stretching vibrations of the carboxylate anion, typically found in the 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ regions, respectively.[8]

-

C-F Stretch: Strong absorption bands in the 1300-1000 cm⁻¹ region are characteristic of the C-F bonds on the aromatic ring.

-

Aromatic Ring: Peaks corresponding to the C=C stretching of the perfluorinated aromatic ring will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and fluorine framework.

-

¹⁹F NMR: This is the most informative technique for this molecule. Due to the symmetry of the pentafluorophenyl group, three distinct fluorine environments are expected:

-

ortho-fluorines (F2, F6)

-

meta-fluorines (F3, F5)

-

para-fluorine (F4) This will result in three multiplets with an integration ratio of 2:2:1. The chemical shifts and coupling constants (J-coupling) between these nuclei provide definitive structural confirmation.

-

-

¹³C NMR: The spectrum will show characteristic signals for the carboxylate carbon and the carbons of the aromatic ring. The carbon signals will be split due to coupling with the directly attached fluorine atoms (¹JCF) and adjacent fluorines (²JCF, ³JCF).

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure. Studies on Sodium pentafluorobenzoate monohydrate reveal a two-dimensional polymeric array.[9] Key features include:

-

Coordination of the sodium cations by the oxygen atoms of the carboxylate group and water molecules.

-

Significant, non-covalent Na···F interactions, which contribute to the overall packing and stability of the crystal lattice.[9]

-

The crystal packing is also influenced by hydrogen bonds and potential π–π stacking interactions between the aromatic rings of the anions.[10]

Applications in Synthesis and Drug Development

The utility of Sodium 2,3,4,5,6-pentafluorobenzoate stems from the unique properties conferred by the C₆F₅ moiety.

Role as a Synthetic Building Block

The pentafluorobenzoate anion can act as a nucleophile or be used as a precursor in further reactions. Its primary value, however, is in introducing the pentafluorophenyl group into a target molecule. This is often achieved by first converting the salt back to the acid or an activated form (like an acid chloride or ester) for use in coupling reactions.

Caption: General scheme for incorporating the C₆F₅ moiety.

Impact in Medicinal Chemistry

The incorporation of the pentafluorophenyl group into a drug candidate can profoundly and beneficially alter its properties.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing hydrogens on an aromatic ring with fluorines can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1]

-

Lipophilicity: The highly fluorinated ring increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is a critical factor in the design of central nervous system (CNS) drugs.[1][11]

-

Receptor Binding: The electron-withdrawing nature of the fluorine atoms alters the electronic profile of the aromatic ring. This can lead to unique binding interactions (e.g., dipole-dipole, quadrupole interactions) with protein targets, potentially increasing binding affinity and selectivity.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification: Sodium 2,3,4,5,6-pentafluorobenzoate is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). The corresponding pictogram is the GHS07 exclamation mark.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[6][12]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The material should be stored under an inert atmosphere.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Sodium 2,3,4,5,6-pentafluorobenzoate is more than a simple salt; it is a strategic tool for molecular design. Its straightforward synthesis and the valuable properties imparted by its perfluorinated ring make it an indispensable reagent in the modern chemist's arsenal. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, enables researchers to leverage its full potential in the development of novel therapeutics, advanced materials, and complex organic molecules.

References

-

Chemsrc. Sodium 2,3,4,5,6-pentafluorobenzoate | CAS#:4830-57-3. Available from: [Link]

-

PubChem. Sodium 2,3,4,5,6-pentafluorobenzoate | C7F5NaO2 | CID 23675284. Available from: [Link]

-

MySkinRecipes. Sodium 2,3,4,5,6-pentafluorobenzoate. Available from: [Link]

-

Solubility of Things. Pentafluorobenzoic acid - Solubility. Available from: [Link]

-

National Institutes of Health. Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts. Available from: [Link]

-

ResearchGate. Sodium Pentafluorobenzoate Monohydrate: a Novel Two-dimensional Carboxylate Polymer with Strong Sodium-Fluorine Interactions. Available from: [Link]

-

The Royal Society of Chemistry. Infrared spectroscopy. Available from: [Link]

-

National Institutes of Health. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. Available from: [Link]

-

Organic Syntheses. Preparation of Potassium (4-Methoxy-carbonyl)phenyltrifluoroborate. Available from: [Link]

Sources

- 1. Sodium 2,3,4,5,6-pentafluorobenzoate [myskinrecipes.com]

- 2. Sodium 2,3,4,5,6-pentafluorobenzoate | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium 2,3,4,5,6-pentafluorobenzoate | CAS#:4830-57-3 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. semspub.epa.gov [semspub.epa.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. edu.rsc.org [edu.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts: trifluoroacetate, 2,3,4,5,6-pentafluorobenzoate, 4-iodobenzoate, and a polymorph with 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

Molecular weight of Sodium 2,3,4,5,6-pentafluorobenzoate

An In-Depth Technical Guide to Sodium 2,3,4,5,6-Pentafluorobenzoate: Properties, Analysis, and Applications

Introduction

Sodium 2,3,4,5,6-pentafluorobenzoate is a halogenated organic salt that serves as a critical building block and reagent in advanced chemical synthesis. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of a pentafluorophenyl moiety can significantly enhance the metabolic stability and lipophilicity of target molecules.[1] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, moving beyond basic data to explore the causality behind its synthesis, analytical validation, and practical application. We will delve into its core physicochemical properties, present validated protocols for its characterization, and discuss its strategic importance in modern chemistry.

Core Molecular & Physicochemical Profile

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. The molecular weight of Sodium 2,3,4,5,6-pentafluorobenzoate is a cornerstone of this profile, essential for stoichiometric calculations in reaction planning and for the interpretation of analytical data.

Molecular Weight and Mass

The determination of molecular mass is fundamental, yet the distinction between average molecular weight and monoisotopic (exact) mass is crucial for different analytical applications.

-

Molecular Weight (Average): Calculated using the weighted average of the natural abundances of the constituent isotopes. This value is used for macroscopic calculations, such as preparing solutions of a specific molarity. The average molecular weight is typically cited as 234.05 g/mol .[2]

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹⁹F, ²³Na, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS), where it allows for unambiguous elemental composition determination. The monoisotopic mass is 233.9716 g/mol .[2]

Key Identifiers and Properties

The following table summarizes the essential quantitative data and identifiers for Sodium 2,3,4,5,6-pentafluorobenzoate.

| Property | Value | Source(s) |

| CAS Number | 4830-57-3 | [2][3][4][5] |

| Molecular Formula | C₇F₅NaO₂ | [2][3][] |

| Molecular Weight | 234.05 g/mol | [2] |

| Exact Mass | 233.9716 Da | [2] |

| Common Synonyms | Sodium pentafluorobenzoate | [2][5] |

| Physical Form | Solid | [4] |

| Typical Purity | ≥95% | [4][] |

| Storage Conditions | Room temperature, under inert atmosphere | [4] |

Molecular Structure

The structure consists of a sodium cation ionically bonded to the carboxylate of a pentafluorinated benzene ring. This perfluorination is the source of the compound's unique chemical properties.

Caption: Workflow for the synthesis of Sodium 2,3,4,5,6-pentafluorobenzoate.

Analytical Characterization & Quality Control

A robust analytical workflow is essential to validate the identity, purity, and quality of the synthesized or procured material. This multi-technique approach ensures that the reagent meets the stringent requirements for use in drug discovery and development.

Protocol 1: Purity Determination by Acid-Base Titration

This classic method provides a highly accurate measure of the salt's purity.

-

Sample Preparation: Accurately weigh approximately 200 mg of the dried sodium salt and dissolve it in 50 mL of deionized water.

-

Titration Setup: Use a calibrated burette filled with standardized 0.1 M hydrochloric acid (HCl). Use a pH meter for endpoint detection.

-

Analysis: Titrate the sample solution with the HCl standard. The endpoint is the point of maximum inflection in the pH curve, corresponding to the complete protonation of the benzoate anion.

-

Calculation: Calculate the purity based on the volume of titrant used and the initial mass of the sample.

Protocol 2: Structural Confirmation via Spectroscopy

-

¹⁹F NMR (in D₂O): This is the most informative technique. It should show three distinct signals corresponding to the fluorine atoms in ortho, meta, and para positions relative to the carboxylate group, with an integration ratio of 2:2:1.

-

IR Spectroscopy (ATR): Key signals include a strong, broad absorption for the carboxylate (COO⁻) asymmetric stretch around 1600-1550 cm⁻¹ and a symmetric stretch around 1400 cm⁻¹. Strong C-F stretching bands will be prominent in the 1300-1000 cm⁻¹ region.

Protocol 3: Purity Analysis by HPLC-UV

This method is ideal for detecting non-volatile organic impurities.

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or phosphate buffer).

-

Stationary Phase: C18 reverse-phase column.

-

Detection: UV detector set to a wavelength where the pentafluorophenyl ring absorbs, typically around 260 nm.

-

Validation: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Sources

- 1. Sodium 2,3,4,5,6-pentafluorobenzoate [myskinrecipes.com]

- 2. Sodium 2,3,4,5,6-pentafluorobenzoate | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium 2,3,4,5,6-pentafluorobenzoate | CAS#:4830-57-3 | Chemsrc [chemsrc.com]

- 4. Sodium 2,3,4,5,6-pentafluorobenzoate | 4830-57-3 [sigmaaldrich.com]

- 5. CAS # 4830-57-3, Sodium pentafluorobenzoate, 2,3,4,5,6-Pentafluorobenzoic acid sodium salt - chemBlink [chemblink.com]

Pentafluorobenzoic Acid and Its Salts: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract